Methyl tetradec-3-en-5-ynoate

CAS No.: 25091-20-7

Cat. No.: VC19681914

Molecular Formula: C15H24O2

Molecular Weight: 236.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 25091-20-7 |

|---|---|

| Molecular Formula | C15H24O2 |

| Molecular Weight | 236.35 g/mol |

| IUPAC Name | methyl tetradec-3-en-5-ynoate |

| Standard InChI | InChI=1S/C15H24O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17-2/h12-13H,3-9,14H2,1-2H3 |

| Standard InChI Key | JLKFZNYQOBNAIU-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCC#CC=CCC(=O)OC |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

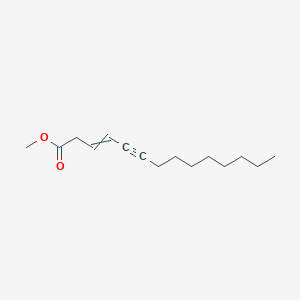

Methyl tetradec-3-en-5-ynoate is formally identified by the IUPAC name methyl tetradec-3-en-5-ynoate, reflecting its 14-carbon chain with unsaturation at the third (alkene) and fifth (alkyne) positions. The ester functional group is located at the terminal carboxylate (Table 1).

Table 1: Fundamental Properties of Methyl Tetradec-3-en-5-ynoate

| Property | Value |

|---|---|

| CAS No. | 25091-20-7 |

| Molecular Formula | |

| Molecular Weight | 236.35 g/mol |

| SMILES Notation | CCCCCCCCC#CC=CCC(=O)OC |

| InChI Key | JLKFZNYQOBNAIU-UHFFFAOYSA-N |

The SMILES string CCCCCCCCC#CC=CCC(=O)OC delineates a linear chain beginning with a methyl group, followed by seven methylene units, an alkyne at position 5, an alkene at position 3, and terminating in a methyl ester. This arrangement creates a conjugated enyne system, which is pivotal for its reactivity.

Stereochemical and Electronic Considerations

The compound’s -hybridized alkene and -hybridized alkyne introduce distinct electronic environments. The alkene’s planar geometry facilitates π-orbital interactions, while the linear alkyne imposes steric constraints. These features influence regioselectivity in reactions such as cycloadditions or hydrogenation.

Synthesis Methodologies

Cross-Metathesis Approaches

Cross-metathesis (CM) is a leading strategy for constructing the alkene moiety in methyl tetradec-3-en-5-ynoate. This reaction employs transition-metal catalysts, typically ruthenium-based complexes (e.g., Grubbs catalysts), to exchange alkylidene groups between olefins. For example, coupling a terminal alkyne-containing fragment with an α-olefin ester could yield the desired enyne structure.

Key Reaction Parameters:

-

Catalyst: Grubbs II (chloro(cyclohexylphosphino)(3-phenyl-1H-inden-1-ylidene)ruthenium)

-

Solvent: Dichloromethane or toluene

-

Temperature: 40–60°C

-

Yield: ~60–70% (estimated from analogous syntheses)

Alkyne-Alkene Sequential Functionalization

An alternative route involves sequential functionalization:

-

Alkyne Installation: Sonogashira coupling to introduce the triple bond.

-

Alkene Formation: Partial hydrogenation of the alkyne using Lindlar’s catalyst (Pd/CaCO₃, quinoline) to cis-alkene.

-

Esterification: Methylation of the carboxylic acid precursor via Fischer esterification.

This method offers modularity but requires precise control to avoid over-reduction or isomerization.

Physicochemical Properties and Stability

Thermal and Solubility Profiles

Methyl tetradec-3-en-5-ynoate is a liquid at room temperature, with solubility trends favoring nonpolar solvents (e.g., hexane, chloroform). Polar aprotic solvents (e.g., THF, DMF) dissolve it moderately, while aqueous solubility is negligible. Thermal gravimetric analysis (TGA) of analogous esters suggests decomposition onset above 200°C, primarily due to ester pyrolysis.

Spectroscopic Signatures

-

IR Spectroscopy: Strong absorbance at (C=O stretch), (C≡C stretch), and (C=C stretch).

-

NMR:

-

: δ 5.3–5.5 ppm (alkene protons), δ 2.1–2.3 ppm (protons adjacent to alkyne).

-

: δ 170 ppm (ester carbonyl), δ 80–90 ppm (alkyne carbons).

-

Research Challenges and Future Directions

Synthetic Hurdles

-

Selectivity: Competing reactions during alkyne-alkene functionalization often lead to byproducts.

-

Catalyst Efficiency: Ruthenium catalysts in CM are costly and sensitive to functional groups.

Unexplored Applications

-

Material Science: Development of conjugated polymers for flexible electronics.

-

Medicinal Chemistry: Derivatization into pro-drugs or enzyme inhibitors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume